![molecular formula C14H9ClF3NO B2458007 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 75854-24-9](/img/structure/B2458007.png)
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol
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Description
“4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol” is a chemical compound with the molecular formula C14H9ClF3NO and a molecular weight of 299.68 . It is used for research purposes .
Synthesis Analysis
The Schiff base ligand, 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol, was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of “4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol” consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom .Chemical Reactions Analysis
The Schiff base ligand, 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol, reacts with metal (II) ions to form complexes . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand and M is Mn, Co, Ni, Cu, or Zn .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol” include a molecular weight of 299.68 and a molecular formula of C14H9ClF3NO .Mechanism of Action
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
properties
IUPAC Name |
4-chloro-2-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-3-6-13(20)9(7-11)8-19-12-4-1-10(2-5-12)14(16,17)18/h1-8,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQQFGFAAHWPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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